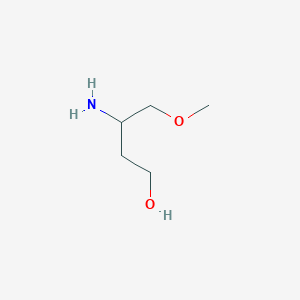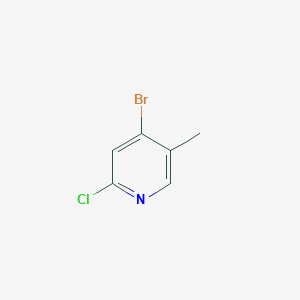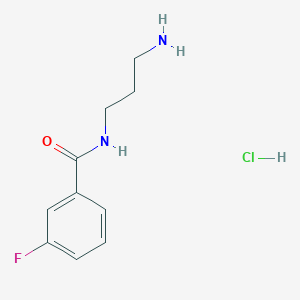
N-(3-aminopropyl)-3-fluorobenzamide hydrochloride
Übersicht
Beschreibung
“N-(3-aminopropyl)-3-fluorobenzamide hydrochloride” is a type of organic compound. It likely contains an amine group (-NH2) attached to a propyl chain (a three-carbon chain), which is further connected to a benzamide group (a benzene ring attached to a carboxamide). The “3-fluoro” indicates the presence of a fluorine atom on the benzene ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as N-(3-aminopropyl)methacrylamide hydrochloride, can be synthesized by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of various functional groups. The benzamide group would consist of a benzene ring (a hexagonal ring of carbon atoms) attached to a carboxamide group. The 3-fluoro indicates a fluorine atom attached to the third carbon in the benzene ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Similar compounds, such as N-(3-aminopropyl)methacrylamide hydrochloride, are solid at room temperature and have a melting point of 123-128°C .Wissenschaftliche Forschungsanwendungen
Fluorinated Compounds in Drug Design and Biological Applications
1. Fluoroquinolones Synthesis and Biological Properties
Fluoroquinolones are a class of antibacterial agents with a broad spectrum of activity. The review by da Silva et al. (2003) discusses different synthetic methodologies for the preparation of fluoroquinolones and their biological properties, highlighting the significance of fluorine-containing functionalities in enhancing the pharmacological profile of these molecules da Silva, A. D., de Almeida, M. V., de Souza, M. D., Couri, M. R. (2003). Current Medicinal Chemistry.
2. Fluorine in Protein Design
The incorporation of fluorinated analogs of hydrophobic amino acids into proteins can create proteins with novel chemical and biological properties. Buer and Marsh (2012) review recent studies in protein design using highly fluorinated amino acids, demonstrating the potential of fluorination as a strategy to enhance the stability of proteins against chemical and thermal denaturation Buer, B., Marsh, E. (2012). Protein Science.
Environmental and Material Science Applications
1. Polytetrafluoroethylene (PTFE) Synthesis and Characterization
PTFE, a fluoropolymer known for its chemical inertness and thermal stability, is extensively used in various industrial applications. The review by Puts et al. (2019) provides a comprehensive overview of the synthesis, chemical, and physical properties of PTFE, underlining the impact of fluoropolymers in material science and engineering Puts, G., Crouse, P., Améduri, B. (2019). Chemical Reviews.
2. Fluoroalkylation Reactions in Aqueous Media
The development of fluoroalkylation reactions in water represents a significant advancement towards environmentally friendly synthesis methods. Song et al. (2018) review the progress in aqueous fluoroalkylation, emphasizing the importance of incorporating fluorinated groups into molecules for pharmaceutical, agrochemical, and material science applications Song, H.‐X., Han, Q.‐Y., Zhao, C.‐L., Zhang, C.‐P. (2018). Green Chemistry.
Wirkmechanismus
Target of Action
The primary targets of similar compounds, such as N-(3-Aminopropyl)methacrylamide hydrochloride, are often cellular structures or enzymes that play crucial roles in biochemical processes . The exact target would depend on the specific structure and properties of the compound.
Mode of Action
Similar compounds often interact with their targets through chemical reactions or binding events, leading to changes in the target’s function . The exact mode of action would depend on the specific target and the compound’s chemical properties.
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For example, if the target is an enzyme, the compound could affect the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, how it is distributed throughout the body, how it is metabolized, and how it is eliminated from the body. These properties can greatly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-aminopropyl)-3-fluorobenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O.ClH/c11-9-4-1-3-8(7-9)10(14)13-6-2-5-12;/h1,3-4,7H,2,5-6,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGXLXPGIMDELT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






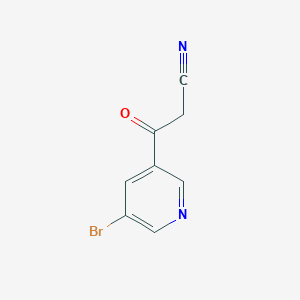



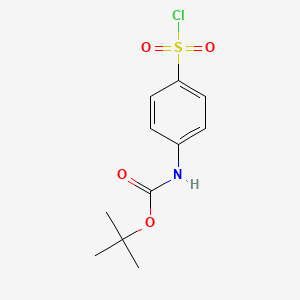


![1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine dihydrochloride](/img/structure/B1523327.png)
